REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[C:3]=1N.N(OCCC(C)C)=O.[CH3:19][S:20]SC>>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[C:3]=1[S:20][CH3:19]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C(=CC(=C1)F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CSSC
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Large exotherm may occur if addition
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
the reaction to 95° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify dark brown residue via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)F)F)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.3 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |